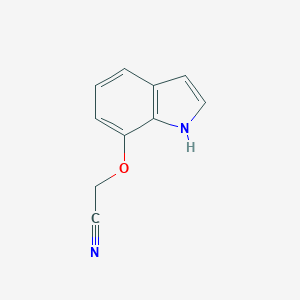

7-(Cyanomethoxy)indole

Description

Significance of Indole (B1671886) Derivatives in Chemical Synthesis and Biological Sciences

Indole and its derivatives are a class of heterocyclic compounds that are of immense importance in both chemical synthesis and the biological sciences. The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in a plethora of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. nih.govcreative-proteomics.comopenmedicinalchemistryjournal.com

In Chemical Synthesis:

The indole ring is a versatile building block in organic synthesis due to its reactivity, particularly in electrophilic substitution reactions. creative-proteomics.com This reactivity allows for the introduction of various functional groups at different positions of the indole nucleus, leading to a diverse library of compounds. rsc.org Synthetic chemists have developed numerous methods for constructing the indole core, such as the Fischer, Bischler, and Bartoli indole syntheses, each offering unique advantages for accessing specific substitution patterns. wordpress.com The ability to functionalize the indole ring at various positions is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. mdpi.com

In Biological Sciences:

The biological significance of indole derivatives is vast and well-documented. researchgate.netchula.ac.thijpsr.com They exhibit a wide spectrum of pharmacological activities, including:

Anticancer: Many indole derivatives have shown potent anticancer activity by targeting various cellular processes, such as tubulin polymerization and enzyme inhibition. mdpi.comopenmedicinalchemistryjournal.comnih.gov

Antimicrobial: Indole-based compounds have demonstrated efficacy against a range of microbial pathogens. researchgate.netchula.ac.th

Anti-inflammatory: Derivatives like indomethacin (B1671933) are well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comopenmedicinalchemistryjournal.com

Antiviral: Certain indole derivatives have been investigated for their potential to inhibit viral replication. researchgate.netbiosynth.com

Neurological: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of drugs for neurological disorders. creative-proteomics.compcbiochemres.com

The following table provides a snapshot of the diverse biological activities associated with various indole derivatives.

| Biological Activity | Example Indole Derivative(s) |

| Anticancer | Mitraphylline, Indole-3-carbinol pcbiochemres.combohrium.com |

| Anti-inflammatory | Indomethacin mdpi.comopenmedicinalchemistryjournal.com |

| Antiviral | Arbidol bohrium.com |

| Antihypertensive | Reserpine, Perindopril openmedicinalchemistryjournal.combohrium.com |

| Antipsychotic | Roxindole, Oxypertine pcbiochemres.combohrium.com |

| Beta-blocker | Pindolol pcbiochemres.com |

Rationale for Research on 7-Substituted Indole Scaffolds

While the indole ring can be functionalized at various positions, the synthesis and study of 7-substituted indoles have garnered particular attention in academic research. researchgate.netacs.orgnih.gov The C7 position of the indole nucleus is of significant interest for several reasons:

Access to Novel Chemical Space: Functionalization at the C7 position provides access to a unique chemical space that is often less explored compared to other positions like C2, C3, and C5. This allows for the generation of novel indole derivatives with potentially distinct biological profiles.

Modulation of Physicochemical Properties: The introduction of substituents at the C7 position can significantly influence the physicochemical properties of the indole molecule, such as its lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications can impact the compound's pharmacokinetic and pharmacodynamic properties.

Strategic Synthetic Intermediates: 7-substituted indoles serve as crucial intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. wordpress.comresearchgate.net For instance, the Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes. wordpress.com

Targeting Specific Biological Interactions: The C7 position can be strategically modified to interact with specific residues in a biological target, such as an enzyme's active site or a receptor's binding pocket. This approach is fundamental to rational drug design. For example, research has focused on the design and synthesis of 7-(N-aryl pyrrolidinyl) indoles as potential binders for DCAF15, a component of an E3 ubiquitin ligase. mdpi.com

The development of efficient and regioselective methods for the synthesis of 7-substituted indoles remains an active area of research. acs.orgnih.gov Techniques such as directed ortho-metalation and transition-metal-catalyzed C-H activation have emerged as powerful tools for achieving selective functionalization at the C7 position. acs.orgnih.gov

Overview of the Cyanomethoxy Functional Group in Organic Chemistry

The cyanomethoxy group (–O–CH₂–C≡N) is a functional group that imparts specific electronic and steric properties to a molecule. vulcanchem.com Its presence can influence the reactivity and biological activity of the parent scaffold.

Properties and Reactivity:

Electron-Withdrawing Nature: The cyano (nitrile) group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond. This can reduce the reactivity of an attached aromatic ring towards electrophilic substitution. vulcanchem.com

Increased Hydrophobicity: The cyanomethoxy group can increase the hydrophobicity (LogP) of a molecule compared to a hydroxyl or methoxy (B1213986) group. This property can affect a compound's membrane permeability and aqueous solubility. vulcanchem.com

Reactivity of the Nitrile Group: The nitrile group itself can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing further avenues for chemical modification.

Nucleophilic Displacement: In some cases, the cyanomethoxy group can be displaced by strong nucleophiles under certain reaction conditions. researchgate.net

Radical Reactions: The cyanomethoxy group can be involved in radical reactions. For instance, the cyanomethoxy radical (·OCH₂CN) has been studied in the context of radiation-induced aerobic oxidation. rsc.org

The introduction of the cyanomethoxy group is typically achieved through the alkylation of a hydroxyl group with a cyanomethyl halide, such as cyanomethyl bromide, under basic conditions. vulcanchem.com

The table below summarizes some key characteristics of the cyanomethoxy functional group.

| Property | Description |

| Electronic Effect | Strongly electron-withdrawing |

| Solubility | Tends to increase hydrophobicity and decrease aqueous solubility |

| Reactivity | The nitrile can be reduced or hydrolyzed; the entire group can potentially be displaced by nucleophiles |

| Synthesis | Typically introduced via alkylation of a hydroxyl group |

Scope and Objectives of Research on 7-(Cyanomethoxy)indole

Research on this compound is primarily driven by the desire to understand how the combination of the 7-substituted indole scaffold and the cyanomethoxy functional group influences the molecule's chemical and potentially biological properties. The specific objectives of such research can be multifaceted:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. This involves optimizing reaction conditions and exploring different synthetic strategies.

Exploration of Chemical Reactivity: Investigating the chemical reactivity of this compound is crucial. This includes studying its behavior in various reactions, such as electrophilic substitutions on the indole ring and transformations of the cyanomethoxy group.

Physicochemical Property Profiling: Characterizing the physicochemical properties of this compound, such as its solubility, lipophilicity, and electronic properties, is essential for predicting its behavior in different environments.

Foundation for Further Drug Discovery: While this article does not delve into specific therapeutic applications, the synthesis and characterization of this compound provide the foundational knowledge for its potential use as a building block in medicinal chemistry programs. The unique electronic and steric features of this compound make it an interesting candidate for incorporation into larger molecules designed to interact with specific biological targets. For example, a related compound, 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl], has been noted in chemical databases, suggesting its potential as a synthetic intermediate. guidechem.com

In essence, academic research on this compound is focused on expanding the toolkit of synthetic chemists and providing novel, well-characterized building blocks for the broader scientific community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-7-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLZDIZKCIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567613 | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135328-50-6 | |

| Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 7 Cyanomethoxy Indole

Reactivity of the Indole (B1671886) Nucleus in the Presence of a C7-Cyanomethoxy Substituent

The indole ring system is inherently electron-rich, predisposing it to electrophilic attack. chim.itbhu.ac.in However, the nature and position of substituents can modulate this reactivity. A methoxy (B1213986) group, such as the one in 7-(cyanomethoxy)indole, is known to enhance the electron-donating character of the indole, thereby activating it towards electrophilic substitution. chim.it

Electrophilic Aromatic Substitution Patterns (e.g., at C3)

Consistent with the general reactivity of indoles, the C3 position of this compound is the most favored site for electrophilic aromatic substitution. wikipedia.org This preference is a consequence of the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed during the reaction. bhu.ac.in The presence of the C7-substituent does not alter this inherent regioselectivity. For instance, reactions such as the Vilsmeier-Haack formylation would be expected to occur exclusively at the C3 position. wikipedia.org

Should the C3 position be occupied, electrophilic substitution can then occur at the C2 position. If both C2 and C3 are substituted, the electrophile will typically attack the C6 position of the benzene (B151609) ring. bhu.ac.in

Nucleophilic Additions and Substitutions on the Indole Ring

While electrophilic substitutions are characteristic of indoles, nucleophilic additions are less common and typically require the presence of strong electron-withdrawing groups on the indole ring. iupac.org For instance, indoles substituted with nitro or phenylsulfonyl groups at the C2 or C3 positions can undergo nucleophilic addition. iupac.org

In the context of this compound, the electron-donating nature of the methoxy group generally disfavors direct nucleophilic attack on the indole ring itself. chim.it However, specific reaction conditions can facilitate such transformations. For example, the aromatic Pummerer reaction has been developed as a method for the nucleophilic hydroxylation, halogenation, and esterification of indoles. rsc.org Furthermore, base-catalyzed nucleophilic addition of indoles to activated species like vinylene carbonate has been reported, leading to the formation of 4-indolyl-1,3-dioxolanones. nih.gov

Transformations Involving the Cyanomethoxy Group

The cyanomethoxy group at the C7 position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Reactions of the Nitrile Moiety (e.g., hydrolysis, reduction)

The nitrile group (C≡N) is a robust functional group that can undergo several important chemical transformations. nih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid or its corresponding carboxylate salt. chemistrysteps.comlibretexts.org Acid catalysis involves protonation of the nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion which is further reduced. libretexts.orglibretexts.org

Addition of Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile's electrophilic carbon to form ketones after hydrolysis of the intermediate imine salt. libretexts.org

It is noteworthy that in many pharmaceutical applications, the nitrile group remains unchanged during metabolic processes. nih.gov

Modifications and Derivatizations of the Methoxy Linkage

The ether linkage in the cyanomethoxy group provides another site for chemical modification, although this is less commonly explored than reactions of the nitrile. Cleavage of the ether bond would require harsh conditions, but derivatization of the methylene (B1212753) bridge could potentially be achieved through various synthetic strategies.

Cascade and Tandem Reactions Incorporating this compound Scaffolds

The unique combination of a reactive indole nucleus and a versatile cyanomethoxy group makes this compound and its derivatives valuable substrates in cascade and tandem reactions. These complex transformations allow for the rapid construction of intricate molecular architectures from simpler starting materials.

For example, palladium-catalyzed cascade reactions have been developed using related cyanomethoxy-substituted aromatic compounds. One such reaction involves 2-(cyanomethoxy)chalcones and arylboronic acids to selectively synthesize emissive benzofuro[2,3-c]pyridines. medscape.comacs.org This process involves a domino sequence of C-C and C-N bond formations through carbopalladation of the nitrile, followed by intramolecular cyclization and aromatization. acs.orgacs.org Similar palladium-catalyzed tandem reactions have been utilized for the synthesis of 3-acylindoles from free (N-H) indoles and nitriles. researchgate.net

These examples highlight the potential of the this compound scaffold to participate in sophisticated, multi-step transformations, leading to the efficient synthesis of complex heterocyclic systems.

Spectroscopic, Electronic, and Photophysical Properties of 7 Cyanomethoxy Indole and Its Analogues

Influence of the Cyanomethoxy Group on Electronic Structure (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of the indole (B1671886) ring are dictated by the distribution of its π-electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission properties. researchgate.net

Substitution on the indole framework can significantly alter the HOMO-LUMO energy levels. researchgate.net For instance, density functional theory (DFT) calculations on various substituted β-carbolines (which contain an indole moiety) have shown that HOMO and LUMO energies can be tuned. acs.org The HOMO energies for these compounds ranged from -5.48 to -6.03 eV, with LUMO energies between -1.52 and -1.78 eV, resulting in energy gaps of 3.93 to 4.26 eV. acs.org The interaction between the HOMO of an electron-rich ring, like indole, and the LUMO of an electron-deficient system is a fundamental aspect of their interaction. gatech.edu

Generally, electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. The cyanomethoxy substituent at the 7-position is expected to influence both orbitals. The donating character of the ether oxygen would raise the HOMO level, while the withdrawing nature of the cyano group would lower the LUMO level. This combined effect would likely lead to a reduction in the HOMO-LUMO energy gap compared to unsubstituted indole, potentially causing a bathochromic (red) shift in the molecule's absorption spectrum.

Table 1: Calculated HOMO-LUMO Energy Gaps for Representative Indole-Containing Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 1,3-Diaryl-β-carboline Derivative 1 | -5.48 | -1.52 | 3.96 | acs.org |

| 1,3-Diaryl-β-carboline Derivative 2 | -6.03 | -1.78 | 4.25 | acs.org |

Photophysical Behavior and Fluorescence Characteristics in Related Indole Derivatives

The indole chromophore is intrinsically fluorescent, a property that is highly sensitive to its local environment and substitution pattern. nih.gov The photophysical properties of indole itself have been studied extensively, revealing complex decay pathways from its excited states. nih.gov Upon UV irradiation, indole is promoted to an excited state, and its relaxation back to the ground state can occur through radiative (fluorescence) or non-radiative pathways. nih.gov

The introduction of substituents onto the indole ring can significantly modify its photophysical characteristics, including absorption and emission maxima, fluorescence quantum yield, and Stokes shift. mdpi.com For example, the alkylation of pyranoindoles has been shown to affect their photophysical properties and solubility. mdpi.com In some substituted indole derivatives, dual emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state has been observed, particularly in the presence of strong electron-donating and electron-withdrawing groups that facilitate charge separation in the excited state. mdpi.com

The cyanomethoxy group at the 7-position of the indole ring is expected to influence its fluorescence properties. The electron-donating oxygen atom can enhance conjugation with the indole π-system, while the electron-withdrawing cyano group can promote charge transfer character in the excited state. This could lead to a larger Stokes shift and a sensitivity of the emission spectrum to solvent polarity. In related systems, such as pyrano[3,2-f] and [2,3-g]indoles, substitutions have been shown to tune the quantum yields and Stokes shifts. mdpi.com

Table 2: Photophysical Data for Selected Fluorescent Indole Derivatives

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Source |

| Pyrano[2,3-f]indole Derivative | N/A | N/A | 109-120 | 0.48-0.57 | mdpi.com |

| Pyrano[3,2-e]indole Derivative | N/A | N/A | 109-120 | 0.48-0.57 | mdpi.com |

| 3,8-dichloro-pyranoindole | N/A | 420 (LE), 524 (ICT) | N/A | N/A | mdpi.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural confirmation of 7-(cyanomethoxy)indole relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). nih.gov

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton. The protons on the indole ring (at positions 2, 3, 4, 5, and 6) would appear in the aromatic region (typically δ 6.5-7.7 ppm), with their specific chemical shifts and coupling patterns providing connectivity information. researchgate.netresearchgate.net The methylene (B1212753) protons (-CH₂-) of the cyanomethoxy group would likely appear as a singlet around δ 4.8-5.2 ppm, and the indole N-H proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbons of the indole ring would resonate in the δ 100-140 ppm range. researchgate.net The methylene carbon (-CH₂-) would appear around δ 55-65 ppm, the nitrile carbon (-C≡N) around δ 115-120 ppm, and the C7 carbon attached to the oxygen would be shifted downfield.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. nih.gov For this compound (C₁₀H₈N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. frontiersin.org Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | >10.0 (broad s) | - |

| 2 | ~7.2 (t) | ~124 |

| 3 | ~6.5 (t) | ~102 |

| 4 | ~7.0 (d) | ~112 |

| 5 | ~7.0 (t) | ~120 |

| 6 | ~7.5 (d) | ~121 |

| 7 | - | ~145 |

| 3a | - | ~128 |

| 7a | - | ~129 |

| -OCH₂- | ~5.0 (s) | ~58 |

| -CN | - | ~117 |

Note: These are predicted values based on the indole scaffold and typical substituent effects. Actual values may vary.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Exact Mass | 172.0637 |

| Molecular Weight | 172.18 |

| Predicted [M+H]⁺ | 173.0715 |

Theoretical and Computational Investigations of 7 Cyanomethoxy Indole

Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., DFT studies, molecular orbitals)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of indole (B1671886) derivatives. nih.gov While specific DFT studies on 7-(Cyanomethoxy)indole are not extensively published, the effects of substituents on the indole scaffold are well-documented, allowing for a detailed theoretical characterization. chemrxiv.orgchemmethod.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict geometric parameters and electronic features. chemrxiv.org For the parent indole molecule, these calculations establish a baseline for understanding the impact of substitution. The introduction of a cyanomethoxy group at the C7 position is expected to significantly modulate the electronic landscape of the indole ring. The cyanomethoxy group is generally considered electron-withdrawing, which would influence the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is typically localized on the electron-rich pyrrole (B145914) ring of the indole system, while the LUMO is distributed more broadly across the bicyclic structure. Substitution at the 7-position with an electron-withdrawing group is predicted to lower the energy of both the HOMO and LUMO. This reduction in the HOMO-LUMO energy gap can lead to a red shift in the molecule's UV-visible absorption spectrum compared to unsubstituted indole. chemrxiv.org Theoretical studies on other functionalized indoles have shown that substitutions on the six-membered ring have a significant effect on the ground state electronic structure. chemrxiv.org

| Parameter | Typical Calculated Value (Indole) | Expected Influence of 7-(Cyanomethoxy) Group |

| HOMO Energy | ~ -5.5 eV | Lowered |

| LUMO Energy | ~ -0.2 eV | Lowered |

| HOMO-LUMO Gap | ~ 5.3 eV | Reduced |

| Dipole Moment | ~ 2.11 D wikipedia.org | Increased and directionally altered |

Table 1: Predicted changes in the electronic properties of indole upon 7-(cyanomethoxy) substitution, based on general principles from DFT studies on analogous compounds. chemrxiv.orgnih.gov

Furthermore, DFT calculations can map the electrostatic potential surface, which would highlight the electron-rich nature of the indole π-system and the electronegative regions associated with the oxygen and nitrogen atoms of the cyanomethoxy substituent. These calculations are foundational for understanding the molecule's reactivity and its potential for intermolecular interactions. mdpi.com

Mechanistic Studies of Synthetic Reactions Involving this compound Precursors and Analogues

The synthesis of this compound is not commonly detailed, but its formation can be understood by examining mechanistic studies of related indole functionalizations, particularly ether synthesis. The most plausible route involves the Williamson ether synthesis, starting from a 7-hydroxyindole (B18039) precursor.

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) abstracts the acidic proton from the hydroxyl group at the 7-position of the indole ring. This step generates a highly nucleophilic 7-indoloxide anion.

Nucleophilic Substitution: The resulting indoloxide anion acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile. This occurs via an SN2 mechanism, displacing the halide ion (Cl⁻ or Br⁻) and forming the C-O ether linkage, yielding this compound.

This approach is analogous to other indole ether syntheses, which are valuable for creating medicinally active compounds. rsc.org The synthesis of the 7-hydroxyindole precursor itself can be achieved through various established indole synthesis methodologies. Classic methods like the Fischer, Bartoli, or Leimgruber-Batcho syntheses can be adapted to produce indoles with substitution at the 7-position. byjus.comwikipedia.org For instance, the Bartoli indole synthesis is particularly effective for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org More modern methods involving transition-metal-catalyzed reactions, such as those developed by Buchwald or Larock, provide versatile pathways to functionalized indole cores that could serve as precursors. wikipedia.orgnih.gov

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, cation-π interactions within indole systems)

The structure of this compound features several sites capable of engaging in significant non-covalent interactions, which govern its physical properties and molecular recognition behavior.

Hydrogen Bonding: The indole moiety contains an N-H group, which is a classic hydrogen bond donor. researchgate.net This N-H can form hydrogen bonds with suitable acceptor atoms in neighboring molecules, such as the ether oxygen or the nitrile nitrogen of the cyanomethoxy group. researchgate.net Additionally, C-H···O and C-H···N hydrogen bonds, though weaker, can contribute to the stability of the crystal lattice. researchgate.net The relative strength of hydrogen bond donors can be influenced by substituents; electron-withdrawing groups generally enhance the acidity of the donor proton, potentially leading to stronger hydrogen bonds. nih.gov

Cation-π Interactions: The indole ring is an electron-rich aromatic system, making it an excellent π-donor for cation-π interactions. acs.orgwikipedia.org This interaction, where a cation is attracted to the face of the π-system, is one of the strongest non-covalent interactions in aqueous environments. wiley.com Theoretical and experimental studies on model indole systems, such as tryptophan, have extensively characterized this force. nih.govnih.gov The cation-π interaction with indole is stronger than with benzene (B151609) or phenol, and it plays a crucial role in the structure and function of many proteins. acs.orgnih.gov The this compound molecule can therefore interact strongly with cations like Na⁺, K⁺, or protonated amines, with the interaction primarily involving the pyrrole part of the indole ring. nih.gov This interaction can even have a photoprotective effect, quenching the reactivity of the indole ring with singlet oxygen. nih.gov

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Indole N-H | Oxygen/Nitrogen of another molecule | Crystal packing, solubility |

| Cation-π Interaction | Indole π-system | Metal cation (e.g., K⁺) or organic cation | Molecular recognition, protein-ligand binding |

| π-π Stacking | Indole ring | Indole ring of another molecule | Crystal packing, electronic properties |

| Weak C-H···O/N Bonds | Aliphatic/Aromatic C-H | Oxygen/Nitrogen of another molecule | Fine-tuning of solid-state architecture researchgate.net |

Table 2: Summary of potential intermolecular interactions for this compound.

Conformational Analysis and Energy Landscapes

Computational studies on similar substituted aromatic systems and amino acids like tryptophan provide a framework for understanding the energy landscape of these rotations. nih.gov

Rotation around the C7-O bond: This rotation determines the orientation of the ether oxygen relative to the plane of the indole ring. The energy barrier for this rotation is expected to be relatively low. The preferred conformation will likely involve the C7-O-C11 plane being either coplanar or nearly perpendicular to the indole ring to minimize steric clashes with the hydrogen atom at the C6 position and the N-H group.

Rotation around the O-CH₂ bond: This rotation orients the cyanomethyl group. The potential energy surface for this rotation will likely show distinct minima corresponding to staggered conformations that minimize steric hindrance.

A full conformational analysis would involve mapping the potential energy surface by systematically rotating these dihedral angles and calculating the energy of each resulting conformer using quantum chemical methods. This analysis reveals the global and local energy minima, representing the most stable and populated conformations, as well as the energy barriers separating them. For substituted indoles, even subtle conformational changes can influence intermolecular packing and biological activity. nih.gov

Research on Biological Relevance and Mechanistic Interrogations

Role of the 7-Position Substitution in Ligand-Target Interactions

The substitution pattern on the indole (B1671886) ring plays a crucial role in determining the molecule's interaction with biological targets. nih.gov Specifically, substitutions at the 7-position of the indole scaffold can significantly influence the cytotoxic and enzyme inhibitory activities of the resulting derivatives. mdpi.com For instance, the presence of halogen derivatives at the 7-position has been shown to affect the cytotoxicity of certain indole compounds. mdpi.com

In the context of designing selective inhibitors, the 7-position offers a vector for modification to enhance potency and selectivity. While direct studies on the 7-cyanomethoxy group's role are specific to particular target interactions, the general principle is that substituents at this position can modulate the electronic and steric properties of the indole ring, thereby influencing how it fits into the binding pocket of a target protein.

Interactions with Biomolecular Targets (e.g., enzymes, receptors)

Indole derivatives are known to interact with a variety of biomolecular targets, including enzymes and receptors, leading to a broad spectrum of biological activities. mdpi.comnih.govnrfhh.comfrontiersin.org The cyanomethoxy group, when attached to the indole scaffold, can contribute to these interactions through its electronic properties and potential for hydrogen bonding.

Indole-based compounds have been investigated as inhibitors of various enzymes. nih.gov One notable class of enzymes targeted by related compounds are 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are utilized as herbicides. wikipedia.org These inhibitors function by blocking the enzyme responsible for breaking down tyrosine, a process essential for plant growth. wikipedia.org The mechanism of inhibition often involves the inhibitor binding to the enzyme's active site, preventing the substrate from binding and catalysis from occurring. wikipedia.orgwikipedia.org While specific studies on 7-(Cyanomethoxy)indole as an HPPD inhibitor are not detailed in the provided results, the general mechanism of HPPD inhibition involves blocking the formation of homogentisic acid, a precursor for essential molecules like tocopherols (B72186) and plastoquinone. wikipedia.org This disruption ultimately leads to chlorophyll (B73375) destruction and stunted plant growth. wikipedia.org The time-dependent inhibition of HPPD by some compounds has been linked to steric hindrance from specific amino acid residues within the enzyme's active site. nih.gov

Other enzymatic targets for indole derivatives include protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.com For example, indole derivatives have been developed as potent inhibitors of human DNA polymerase kappa (hpol κ), which is implicated in cancer cell resistance to certain chemotherapies. nih.gov The inhibition mechanism can vary, with some inhibitors preventing the formation of the enzyme-DNA complex, while others affect the catalytic step. nih.gov

G protein-coupled receptors (GPCRs) are a major class of drug targets, and indole derivatives have been designed to modulate their activity. tocris.com GPCRs are integral membrane proteins that, upon ligand binding, undergo a conformational change that activates intracellular signaling pathways. tocris.com The activation process is allosteric, coupling agonist binding to G-protein recruitment, often involving the outward movement of a specific transmembrane helix. elifesciences.org

The G protein-coupled receptor 17 (GPR17) is a key regulator of myelination and can be activated by various ligands. nih.gov Studies have shown that GPR17 can form functional heterodimers with other receptors, such as chemokine receptors, leading to complex signaling cross-talk. nih.gov While direct interaction of this compound with GPR17 is not specified, the indole scaffold is a common feature in ligands targeting various GPCRs, including serotonin (B10506) receptors. sci-hub.se The affinity and selectivity of these ligands are highly dependent on the substitution pattern on the indole ring. sci-hub.se

Enzyme Inhibition Mechanisms (e.g., HPPD, other enzymatic targets)

Structure-Activity Relationship (SAR) Studies in Indole Scaffolds with Cyanomethoxy Moieties

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. gardp.org For indole-based compounds, SAR studies have been crucial in identifying the structural features necessary for potent and selective interactions with biological targets. nih.govnih.gov

In the context of indole derivatives, SAR studies have revealed that the position and nature of substituents are critical. nih.gov For instance, in a series of cyano-substituted indole derivatives designed as ligands for α-synuclein aggregates, the position of the cyano-containing moiety and other substituents significantly influenced binding affinity. nih.gov Specifically, compounds with a malononitrile (B47326) moiety at the 3-position and an N-benzyl group showed high binding potency. nih.gov

Table 1: Key Structural Features and Their Impact on Activity in Indole Derivatives

| Structural Feature | Position | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Cyano-substituted moiety | 3-position | High binding affinity to α-synuclein fibrils | nih.gov |

| N-benzyl group | 1-position | Important for high binding affinity and selectivity | nih.gov |

| Halogen (F, Cl, Br) | 5 or 7-position | Affects cytotoxicity | mdpi.com |

Investigation of Biological Pathways Influenced by Indole Derivatives

Indole derivatives have been shown to influence a wide range of biological pathways, contributing to their diverse pharmacological effects. nih.govnrfhh.com These compounds can modulate pathways involved in cancer, infectious diseases, inflammation, and metabolic disorders. nih.gov

In cancer, indole derivatives target key pathways such as those regulated by protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.com By inhibiting these targets, they can disrupt cell cycle progression, induce apoptosis, and inhibit tumor growth. mdpi.com

In the context of infectious diseases, indole derivatives have demonstrated antiviral activity. For example, some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in combating HIV by preventing the conversion of viral RNA to DNA. mdpi.com

Furthermore, indole compounds are involved in plant biological pathways. frontiersin.org They can mimic the action of plant hormones like auxin, influencing processes such as root formation and fruit development. frontiersin.org Some indole derivatives can also activate plant immune responses, enhancing resistance to pathogens and pests. frontiersin.orgnih.gov This is often achieved by inducing the biosynthesis of signaling molecules like salicylic (B10762653) acid and jasmonic acid, which trigger defense mechanisms. frontiersin.org

Applications in Plant Biology and Growth Regulation (Mechanistic Aspects)

The application of indole derivatives in plant biology is well-established, with many compounds acting as plant growth regulators. frontiersin.orgnih.gov Indole-3-acetic acid (IAA) is a natural auxin that plays a central role in virtually all aspects of plant growth and development. frontiersin.org Synthetic indole derivatives can mimic or interfere with the action of IAA, leading to various physiological effects. frontiersin.org

The mechanism of action often involves the binding of the indole compound to specific hormone receptors in plant cells. frontiersin.org This binding initiates a signaling cascade that leads to changes in gene expression and, consequently, alterations in plant morphology and development. frontiersin.org For example, some indole compounds stimulate root and fruit formation. frontiersin.org

Beyond growth promotion, certain indole derivatives can act as herbicides by inhibiting essential plant enzymes. wikipedia.org As previously mentioned, HPPD inhibitors are a prime example. wikipedia.org The inhibition of this enzyme disrupts a critical metabolic pathway, leading to the death of the plant. wikipedia.org Other indole derivatives have been found to inhibit protoporphyrinogen (B1215707) oxidase (PPO), which indirectly affects chlorophyll synthesis and inhibits plant growth. frontiersin.orgnih.gov

Some indole compounds can also enhance a plant's defense mechanisms against biotic and abiotic stresses. frontiersin.orgnih.gov For instance, indole itself, as a volatile organic compound, can prime plant immunity against herbivores. nih.gov Other derivatives can activate MAPK signaling pathways, leading to the expression of plant protection genes. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| Salicylic acid |

Applications As Synthetic Intermediates and Functional Materials Precursors

Utility in the Synthesis of Complex Organic Molecules

The indole (B1671886) nucleus is a cornerstone in the synthesis of numerous natural products and pharmacologically active compounds. chim.itresearchgate.net The functionalization at the 7-position with a cyanomethoxy group provides a strategic starting point for constructing more complex molecular architectures. While direct, large-scale total syntheses starting from 7-(cyanomethoxy)indole are not extensively documented, the utility of related 7-substituted indoles as synthetic intermediates is well-established, pointing to the potential of this specific derivative.

Research has demonstrated methods for creating various 7-substituted indoles, which serve as crucial precursors for bioactive molecules. For instance, procedures to synthesize 7-cyano and 7-acetamido indoles have been developed from 7-formyl indole. researchgate.net These intermediates are highlighted as being valuable for the synthesis of complex targets like cyclin-dependent kinase (CDK) inhibitors and 7-hydroxylated indole alkaloids. researchgate.net The cyanomethoxy group in this compound offers a masked or alternative version of these handles. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a variety of functionalities.

The general reactivity of the indole ring system, which is electron-rich, allows for a range of electrophilic substitution reactions. chim.it The cyanomethoxy substituent can influence the regioselectivity of these reactions, directing incoming groups to specific positions on the indole core. Furthermore, the nitrile group itself is a versatile functional group that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. One-pot, multi-component reactions are often employed for the efficient synthesis of polynuclear indole derivatives, showcasing the modularity of indole chemistry. mdpi.com

| Precursor Type | Synthetic Method/Reaction | Target Molecular Class | Reference |

|---|---|---|---|

| N-protected Indole-7-carboxaldehydes | Cyanocarbonation / Hydrogenation | 7-Cyanomethylindoles, 7-Acetamidomethylindoles | researchgate.net |

| 7-Bromomethylindoles | Oxidation | Indole-7-carboxaldehydes | researchgate.net |

| Indole-7-carboxaldehydes | Further elaboration | Cyclin Dependent Kinase (CDK) Inhibitors | researchgate.net |

| γ-Hydroxybutyrolactams and Indoles | Friedel–Crafts Alkylation | Polynuclear Indole Derivatives (e.g., Ergot alkaloid analogues) | mdpi.com |

| Indoles and 2-(cyanomethoxy)chalcones | Domino Reaction | Functionalized Pyrroles/Furans | mdpi-res.com |

Precursors for Fluorescent and Optoelectronic Materials

Indole and its derivatives are renowned for their intrinsic fluorescence and are frequently incorporated into larger systems to create sophisticated probes and optoelectronic materials. nih.govmdpi.com The this compound scaffold is particularly well-suited for this purpose, fitting into the donor-π-acceptor (D-π-A) design paradigm that is fundamental to many modern functional dyes. nih.gov In such a system, the electron-rich indole ring can act as the donor (D), while the cyanomethoxy group's nitrile moiety serves as an effective electron acceptor (A).

This electronic push-pull mechanism can lead to materials with desirable photophysical properties, such as large Stokes shifts, high quantum yields, and sensitivity to the local environment (solvatochromism). nih.gov These properties are critical for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). For example, novel indole derivatives have been designed as colorimetric pH sensors and fluorescent probes, where protonation or changes in solvent polarity dramatically alter their absorption and emission spectra. nih.gov

The synthesis of cyanine (B1664457) dyes, a major class of fluorescent labels, often involves the condensation of substituted indolenine precursors. thno.orggoogle.com The functional groups on the indole ring are crucial for tuning the spectral properties (e.g., absorption and emission maxima) of the final dye. The 7-(cyanomethoxy) group could be used to modulate the electronic structure of such dyes, potentially shifting their fluorescence further into the near-infrared (NIR) region, which is advantageous for deep-tissue bio-imaging. thno.org Furthermore, the enzymatic polymerization of indole monomers has been shown to produce fluorescent conjugated oligomers, indicating a pathway to biocompatible photoluminescent materials. mdpi.com The strategic incorporation of functional groups like cyanomethoxy could enhance the properties and processability of these materials.

| Compound Type | Key Structural Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| D-π-A Indole Derivative | Push-pull electronic effects | Positive solvatochromism, solid-state fluorescence | Fluorescent probes, pH sensors | nih.gov |

| Monomethine Cyanine Dyes (MCD) | Indole/Quinoline heterocycles | Fluorescence enhancement upon binding to DNA/HSA | Biomolecule probes | mdpi.com |

| Indole-Rhodamine Fluorophore | Spirolactam ring-opening mechanism | High sensitivity and selectivity for Hg(II) ions | Ion sensing | openmedicinalchemistryjournal.com |

| π-Expanded Indoloindolizines | Fused indole and indolizine (B1195054) rings | Tunable fluorescence across the visible spectrum | Optoelectronics | chemrxiv.org |

| Biocatalytically-synthesized Indole Oligomers | Coupling at C2 and C3 positions | Photoluminescence in aqueous media | Biosensing | mdpi.com |

Integration into Polymeric Materials for Enhanced Properties (e.g., mechanical, thermal)

The incorporation of specific functional moieties into polymer backbones or as pendant side-chains is a powerful strategy for tailoring material properties. Indole derivatives are increasingly being explored for this purpose, imparting unique biological, mechanical, or optical characteristics to the resulting polymers. semanticscholar.orgnih.gov

A significant area of research is the development of "smart" polymers that respond to external stimuli. A notable example involves the use of the click chemistry reaction between triazolinedione (TAD) and indole to create force-reversible C-N bonds. nih.gov When these TAD-indole adducts are used as crosslink points in a polymer network, they can break under mechanical stress and rapidly reform at ambient temperature. This dynamic covalent chemistry endows the material with a remarkable combination of enhanced toughness, strength, and ductility, as the reversible bond-breaking dissipates energy and prevents catastrophic failure. nih.gov The electronic nature of the substituent on the indole ring can modulate the strength and reactivity of this adduct, suggesting that a this compound-containing polymer could offer fine-tuned mechanical responses.

In the biomedical field, incorporating indole-bearing monomers into polymers has been shown to dramatically improve their performance. For instance, the inclusion of an indole side-chain in a guanidinium-containing polymethacrylamide led to a 200-fold increase in transgene expression efficiency. semanticscholar.org This enhancement is attributed to the indole group's ability to facilitate cellular uptake. semanticscholar.org The this compound moiety, with its polarity and hydrogen bonding capabilities, could be integrated into polymers for applications in drug delivery and gene therapy. mdpi.commdpi.com Furthermore, indole can be used as a precursor to create carbonized polymer dots (CPDs) that exhibit full-color fluorescence, opening up applications in advanced imaging and sensing technologies. nih.gov

| Polymer System | Role of Indole Moiety | Enhanced Property | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Polymer network with TAD-indole adducts | Force-reversible crosslinker | Mechanical strength and ductility | Force-activated dissociation and recombination of C-N bonds | nih.gov |

| Guanidinium-containing polymethacrylamides | Pendant side-chain | Transfection efficiency (gene delivery) | Increased cellular uptake | semanticscholar.org |

| Carbonized Polymer Dots (CPDs) | Carbon source/precursor | Full-color fluorescence | Regulation of surface states during carbonization | nih.gov |

| Poly(indole/thiophene) | Conducting monomer | Energy storage and ion sensing | Creation of a conducting polymer matrix | openmedicinalchemistryjournal.com |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 7-(Cyanomethoxy)indole

The synthesis of polysubstituted indoles, particularly those with substituents at the C7 position, has historically presented challenges. luc.edu Traditional methods like the Fischer and Madelung syntheses, while foundational, often require harsh conditions and may not be suitable for complex or sensitive molecules. ijpsjournal.combhu.ac.in The Bartoli indole (B1671886) synthesis, which utilizes ortho-substituted nitroarenes, offers a more direct route to 7-substituted indoles and represents a classical approach that could be adapted. bhu.ac.inpcbiochemres.com

Future research is increasingly focused on developing more efficient, scalable, and environmentally benign synthetic methodologies. openmedicinalchemistryjournal.com These "green chemistry" approaches are critical for sustainable industrial and pharmaceutical development. orientjchem.org Key future directions for the synthesis of this compound include:

Continuous Flow Synthesis: This technique, often combined with microwave assistance, allows for rapid, safe, and scalable production of indole derivatives. mdpi.com It offers precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Mechanochemistry: Solvent-free synthesis using ball-milling has emerged as a powerful green chemistry tool. unica.it A mechanochemical Fischer indole synthesis has been developed that avoids bulk solvents and operates under milder conditions than traditional methods. unica.it Adapting such protocols could provide an eco-friendly route to this compound precursors.

Catalytic C-H Activation: Direct functionalization of the indole C7 position through transition-metal-catalyzed C-H activation is a highly atom-economical approach. mdpi.com Research into developing selective catalysts for the C7 position of the indole nucleus will be instrumental in streamlining the synthesis of derivatives like this compound.

Use of Greener Solvents: Replacing conventional organic solvents with greener alternatives like ionic liquids or water is a major trend in sustainable synthesis. openmedicinalchemistryjournal.comorientjchem.org Ionic liquids, for instance, can act as both solvent and catalyst and are often recyclable, reducing the environmental impact of the synthesis. orientjchem.org

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials development by predicting molecular properties and interactions. researchgate.net For this compound, these techniques can guide the synthesis of new derivatives with enhanced activity and optimized characteristics.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govmdpi.com For this compound, docking studies can identify potential protein targets and elucidate the key interactions—like hydrogen bonds and pi-stacking—that govern its binding affinity. nih.gov This information is crucial for designing more potent and selective inhibitors. For example, docking has been used to understand how indole-pyrimidine hybrids bind to tubulin and how other indole derivatives interact with kinases like EGFR and ROCK-II. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.commdpi.com By developing a QSAR model for a series of this compound analogs, researchers can identify the specific structural features (descriptors) that correlate with a desired outcome, such as anticancer activity. nih.gov These models serve as a predictive tool to design new molecules with superior potency before committing to their synthesis. archivepp.commdpi.com

A hypothetical QSAR study for a series of this compound derivatives might analyze various molecular descriptors to predict their inhibitory concentration (pIC50) against a specific kinase.

Interactive Data Table: Hypothetical QSAR Descriptors for this compound Analogs

| Compound | R-Group | Molecular Weight (MW) | LogP | Hydrogen Bond Donors | Predicted pIC50 |

| Analog 1 | -H | 186.19 | 1.8 | 1 | 6.5 |

| Analog 2 | -F | 204.18 | 1.9 | 1 | 6.8 |

| Analog 3 | -Cl | 220.64 | 2.2 | 1 | 7.1 |

| Analog 4 | -CH3 | 200.22 | 2.1 | 1 | 6.7 |

| Analog 5 | -NH2 | 201.21 | 1.5 | 2 | 7.3 |

This predictive power allows for the rational design of compounds, saving significant time and resources in the discovery pipeline.

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms

The indole nucleus is a "privileged scaffold," meaning it is a common structural feature in molecules with a wide range of biological activities. jchr.orgmdpi.com Indole derivatives are known to act as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govijlpr.com Future research on this compound will likely focus on screening it against a variety of biological targets to uncover novel therapeutic applications.

The potential mechanisms of action for indole derivatives are diverse. They have been shown to inhibit critical cellular proteins and pathways, including:

Kinase Inhibition: Many indole derivatives function as inhibitors of protein kinases, such as Rho-associated kinase (ROCK), EGFR, and SRC, which are crucial regulators of cell proliferation and are often dysregulated in cancer. nih.govnih.gov

Tubulin Polymerization Inhibition: Some indole compounds can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. This is a well-established mechanism for anticancer drugs. nih.gov

Interaction with DNA: Certain indole alkaloids can interfere with DNA processes, leading to cancer cell death. nih.gov

A primary goal for future research will be to move beyond identifying activities and to precisely elucidate the molecular mechanisms by which this compound and its derivatives exert their effects. This involves identifying specific protein binding partners and understanding how this interaction modulates downstream cellular signaling pathways. googleapis.com

Interactive Data Table: Known Biological Targets of Various Indole Derivatives

| Indole Derivative Class | Biological Target | Therapeutic Area | Reference |

| Indole-3-Carbinol | Estrogen Receptor, Apoptosis Pathways | Cancer | ijpsjournal.com |

| Azaindoles | Rho Kinase (ROCK) | Hypertension, Cancer | nih.gov |

| Indole-Pyrimidine Hybrids | Tubulin | Cancer | nih.gov |

| Substituted Indoles | EGFR/SRC Kinase | Cancer | nih.gov |

| Indole Alkaloids | DNA Topoisomerases, HDAC | Cancer | nih.gov |

Exploring these and other target classes for this compound could lead to the development of new therapeutics for a range of diseases.

Applications in Advanced Material Sciences and Optoelectronics

Beyond its biomedical potential, the indole scaffold is of growing interest in material science. researchgate.net The unique electronic properties of the indole ring system make it a valuable building block for functional organic materials. mdpi.com

Future research into this compound could unlock its potential in advanced applications:

Optoelectronic Devices: The photophysical properties of indole derivatives are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. Some indole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated or solid state, which is highly desirable for device fabrication. dergipark.org.tr The introduction of the cyanomethoxy group at the C7 position could modulate the electron-donating or -accepting properties of the indole ring, tuning its fluorescence and electronic characteristics for specific applications.

Fluorescent Probes and Sensors: The inherent fluorescence of some indole derivatives makes them suitable candidates for developing chemical sensors and biological probes. acs.org By modifying the this compound structure, it may be possible to create molecules that change their fluorescence properties in response to specific ions, molecules, or environmental conditions.

Functional Polymers: Indole-containing polymers are being investigated for a variety of uses, including as corrosion inhibitors and specialty copolymers. openmedicinalchemistryjournal.com The specific functional groups of this compound could be exploited to synthesize novel polymers with tailored thermal, electronic, or biological properties.

The exploration of cyanomethoxy-substituted indole structures, such as 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile, in chemical synthesis libraries suggests a budding interest in this class of compounds for creating novel functional molecules. ambeed.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(Cyanomethoxy)indole, and how can researchers validate their purity and structural integrity?

- Methodological Answer : Synthesis typically involves cyanomethylation of 7-hydroxyindole derivatives via nucleophilic substitution or cross-coupling reactions. Key validation steps include:

- Chromatographic purity assessment (HPLC/GC-MS) to confirm >98% purity .

- Spectroscopic characterization :

- 1H/13C NMR to confirm substitution patterns (e.g., cyanomethoxy group at position 7) .

- IR spectroscopy to identify functional groups (C≡N stretch ~2200 cm⁻¹) .

- Melting point consistency (compare to literature values to detect impurities) .

Q. How should researchers design initial experiments to assess the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Benchmark conditions : Use palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids under inert atmospheres.

- Control variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (2–5 mol%) .

- Monitor progress : TLC or LC-MS at intervals to track intermediate formation and byproducts .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of this compound derivatives in multistep syntheses?

- Methodological Answer :

- Reaction parameter screening : Use Design of Experiments (DoE) to evaluate factors like catalyst type, base strength, and reaction time .

- Protecting group strategies : Temporarily block reactive indole NH groups with Boc or SEM to prevent side reactions during cyanomethylation .

- Scale-up considerations : Address exothermicity in cyanide-containing reactions by gradual reagent addition and temperature control .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound analogs?

- Methodological Answer :

- Hypothesis testing :

Verify solvent effects (e.g., DMSO-d6 vs. CDCl3 may shift aromatic proton signals) .

Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and detect tautomeric forms .

- Comparative analysis : Cross-reference with computational predictions (DFT calculations for expected chemical shifts) .

Q. What methodologies ensure reproducibility in biological activity studies involving this compound?

- Methodological Answer :

- Standardized assays : Use cell lines with documented sensitivity (e.g., HEK-293 for receptor binding studies) and include positive/negative controls (e.g., indomethacin for COX inhibition) .

- Data transparency : Report exact compound concentrations, solvent vehicles (e.g., DMSO %), and incubation times to enable replication .

- Statistical rigor : Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) and account for batch-to-batch variability .

Q. How can researchers design mechanistic studies to elucidate the role of the cyanomethoxy group in this compound’s bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with substituents like methoxy, ethoxy, or halogens at position 7 to compare potency .

- Computational docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., serotonin receptors) and validate with mutagenesis studies .

- Isotopic labeling : Incorporate ¹³C into the cyanomethoxy group to track metabolic stability via mass spectrometry .

Data Analysis & Reporting

Q. What frameworks are recommended for analyzing conflicting results in catalytic applications of this compound?

- Methodological Answer :

- Root-cause analysis : Distinguish between experimental error (e.g., oxygen contamination in glovebox) vs. intrinsic substrate limitations (steric hindrance) .

- Literature benchmarking : Compare yields/selectivity with analogous indole derivatives (e.g., 5-cyanoindole vs. 7-cyanomethoxyindole) to identify trends .

Q. How should researchers document synthetic procedures to meet peer-review standards for this compound studies?

- Methodological Answer :

- Detailed protocols : Include molar ratios, purification methods (e.g., column chromatography gradients), and hazard mitigation (e.g., cyanide waste disposal) .

- Data appendices : Provide raw NMR/FTIR spectra and chromatograms in supplementary materials, annotated with key peaks .

- Ethical compliance : Declare synthetic route novelty and cite prior art to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.